2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Catalog No.
S3310259
CAS No.
99646-28-3
M.F
C48H40P2
M. Wt
678.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

CAS Number

99646-28-3

Product Name

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane

Molecular Formula

C48H40P2

Molecular Weight

678.8 g/mol

InChI

InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3

InChI Key

IOPQYDKQISFMJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Description

The exact mass of the compound [1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Asymmetric Catalysis

Tol-BINAP plays a crucial role in asymmetric catalysis, a field focused on creating molecules with a specific handedness (chirality). This is particularly important in the development of pharmaceuticals and other biologically active molecules, as their effectiveness can be highly dependent on their chirality. Tol-BINAP's ability to differentiate between enantiomers (mirror image molecules) makes it a valuable tool for creating enantioenriched products in various reactions, including:

  • Hydrogenation: Tol-BINAP can be used as a ligand for rhodium and ruthenium catalysts in the asymmetric hydrogenation of alkenes, ketones, and imines. This reaction converts a double bond or a carbonyl group into a single bond with controlled stereochemistry.
  • Hydroformylation: In hydroformylation reactions, Tol-BINAP can be employed with rhodium catalysts to selectively introduce an aldehyde group (R-CHO) to an alkene, again with control over the product's chirality.
  • Aldol reactions: Tol-BINAP finds application in aldol reactions, which combine two carbonyl compounds to form a β-hydroxycarbonyl compound. This reaction can be highly stereoselective when mediated by Tol-BINAP-ligated catalysts.

These are just a few examples, and Tol-BINAP's versatility extends to various other asymmetric catalytic processes, making it a valuable tool for synthetic chemists.

Material Science

Beyond its role in catalysis, Tol-BINAP's unique properties are being explored in material science. Its ability to form self-assembled structures due to its chirality and aromatic interactions holds promise for applications in:

  • Chiral separation membranes: These membranes can be designed to selectively allow the passage of specific enantiomers, crucial for purification purposes in various industries.
  • Organic electronics: Tol-BINAP derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to control charge transport and light emission properties.

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl is a chiral bidentate ligand renowned for its utility in asymmetric catalysis. The compound, often referred to as T-BINAP, has the molecular formula C48H40P2C_{48}H_{40}P_2 and a molecular weight of approximately 678.796 g/mol. It exists as a white crystalline powder and is insoluble in water, with a melting point between 255°C and 257°C . This compound plays a crucial role in various catalytic processes due to its ability to form stable complexes with transition metals.

As with any unknown compound, it is advisable to handle this material with caution due to potential toxicity and unknown reactivity. Organophosphorus compounds can have a range of toxicities, so proper handling procedures should be followed if encountered in a research setting [].

  • Asymmetric Hydrogenation: It facilitates the hydrogenation of alkenes and cyclic anhydrides, producing optically active compounds .
  • Cross-Coupling Reactions: This ligand is instrumental in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds .
  • Enantioselective Reactions: It catalyzes enantioselective allylation reactions, leading to the formation of chiral secondary alcohols from aldehydes .

The synthesis of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl typically involves the following steps:

  • Formation of Binaphthyl Core: The initial step involves synthesizing the binaphthyl framework through coupling reactions.
  • Phosphination: The introduction of di-p-tolylphosphine groups occurs via nucleophilic substitution reactions on the binaphthyl structure.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels required for catalytic applications .

2,2'-Bis(diphenylphosphino)-1,1'-binaphthylSimilar binaphthyl core but with phenyl groupsAsymmetric catalysis2,2'-Bis(4-methylphenylphosphino)-1,1'-binaphthylContains methyl groups on phenyl ringsUsed in hydrogenation reactions(S)-(-)-T-BINAPEnantiomer of T-BINAPCatalyzes asymmetric reactions

The unique aspect of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl lies in its specific chiral configuration and the presence of p-tolyl groups that enhance its steric and electronic properties compared to other similar ligands. This makes it particularly effective for certain asymmetric transformations that require high enantioselectivity.

Interaction studies involving 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl primarily focus on its behavior with metal catalysts. Research indicates that the ligand forms strong chelation complexes with transition metals, significantly influencing their reactivity and selectivity in chemical transformations. Studies have shown that varying the metal center can lead to different catalytic outcomes, emphasizing the importance of ligand-metal interactions in catalysis .

XLogP3

12.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19
Lee et al. Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. Nature Chemistry, doi: 10.1038/nchem.1150, published online 25 September 2011 http://www.nature.com/nchem

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